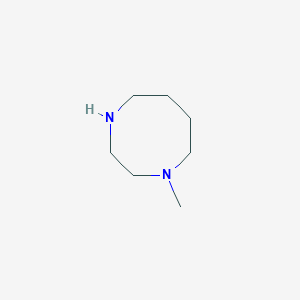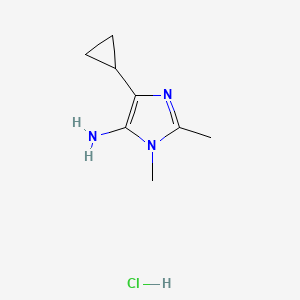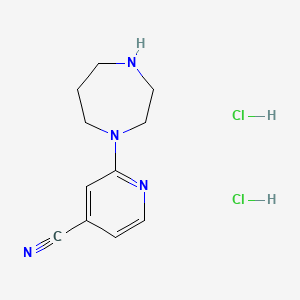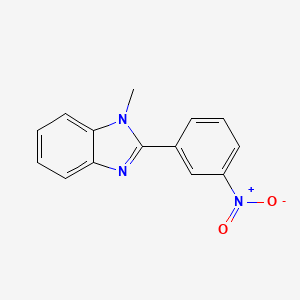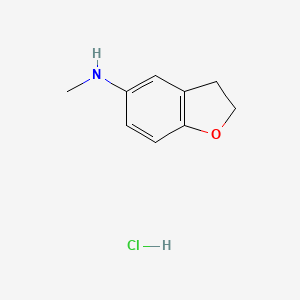
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Studied for its psychoactive properties and potential therapeutic applications.
Amiodarone: An antiarrhythmic agent used in the treatment of cardiac dysrhythmias.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,10H,4-5H2,1H3;1H |
InChI Key |
PPGIQIDMBPZBCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


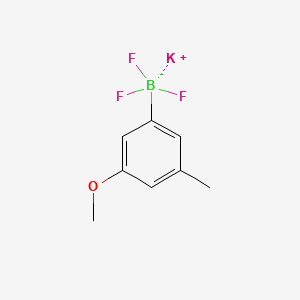
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)
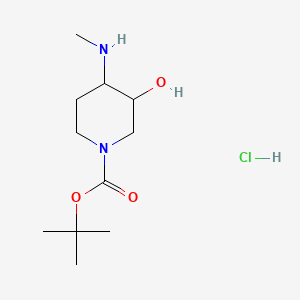
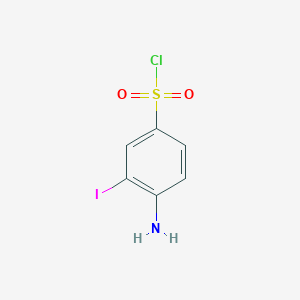
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
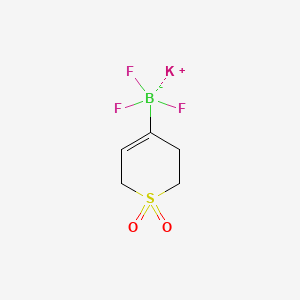
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
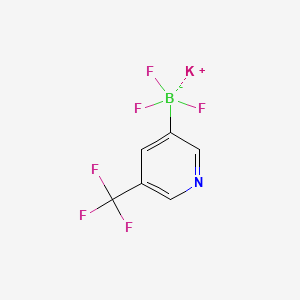

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
